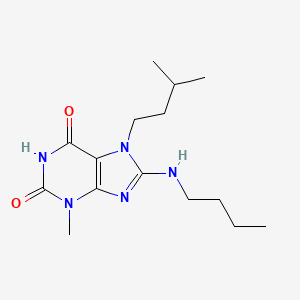

8-(butylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- It belongs to the class of antiviral compounds and has been investigated for its activity against herpes viruses, particularly herpes simplex virus (HSV) and varicella-zoster virus (VZV).

- Brivudine is structurally related to thymidine and incorporates into viral DNA during replication, leading to chain termination and inhibition of viral replication.

8-(butylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione: , is a synthetic nucleoside analog.

Preparation Methods

- Brivudine can be synthesized through several routes, but one common method involves the reaction of 5-bromo-2,4-dioxopyrimidine with butylamine .

- The industrial production typically involves large-scale chemical synthesis, optimizing yield and purity.

- Reaction conditions include solvent choice, temperature, and catalysts to achieve efficient conversion.

Chemical Reactions Analysis

- Brivudine undergoes various reactions:

Nucleophilic substitution: The butylamino group can participate in substitution reactions.

Oxidation and reduction: Depending on the reaction conditions, Brivudine can be oxidized or reduced.

Hydrolysis: The compound may hydrolyze under certain conditions.

- Common reagents include alkyl halides , reducing agents , and strong acids/bases .

- Major products include derivatives with modified functional groups.

Scientific Research Applications

Antiviral Activity: Brivudine has demonstrated efficacy against HSV and VZV, making it useful in treating herpes infections.

Cancer Research: Some studies explore its potential as an antiproliferative agent in cancer cells.

Pharmacokinetics: Researchers investigate its absorption, distribution, metabolism, and excretion.

Drug Delivery: Brivudine’s properties may be harnessed for targeted drug delivery systems.

Mechanism of Action

- Brivudine is phosphorylated intracellularly to its active form, brivudine triphosphate .

- It competes with natural nucleosides during viral DNA synthesis.

- Incorporation of brivudine triphosphate into viral DNA leads to chain termination.

- Molecular targets include viral DNA polymerase.

Comparison with Similar Compounds

- Brivudine is unique due to its specific antiviral activity against HSV and VZV.

- Similar compounds include acyclovir , valacyclovir , and famciclovir , which also target herpes viruses but have distinct mechanisms of action.

Remember that Brivudine is subject to safety considerations, and its use should be guided by medical professionals.

Properties

Molecular Formula |

C15H25N5O2 |

|---|---|

Molecular Weight |

307.39 g/mol |

IUPAC Name |

8-(butylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione |

InChI |

InChI=1S/C15H25N5O2/c1-5-6-8-16-14-17-12-11(20(14)9-7-10(2)3)13(21)18-15(22)19(12)4/h10H,5-9H2,1-4H3,(H,16,17)(H,18,21,22) |

InChI Key |

XAURTFKEIWRPHM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=NC2=C(N1CCC(C)C)C(=O)NC(=O)N2C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11639732.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-(piperidin-1-yl)acetamide](/img/structure/B11639748.png)

![Methyl {[3-cyano-4-(3,4-dimethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B11639749.png)

![ethyl (2Z)-5-(3,4-diethoxyphenyl)-2-(3-hydroxy-4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11639758.png)

![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639763.png)

![(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11639768.png)

![6-Amino-4-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11639771.png)

![(7Z)-7-(4-methoxybenzylidene)-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11639774.png)

![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11639777.png)

![5-Cyclohexyl-2-[(2-ethoxyethyl)sulfanyl]-5-methyl-5,6-dihydrobenzo[h]quinazolin-4-ol](/img/structure/B11639779.png)

![5-(2-Methoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11639784.png)

![2H-1-Benzopyran-3-carboxamide, N-[4-(aminosulfonyl)phenyl]-2-oxo-](/img/structure/B11639790.png)

![N-(4-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B11639806.png)